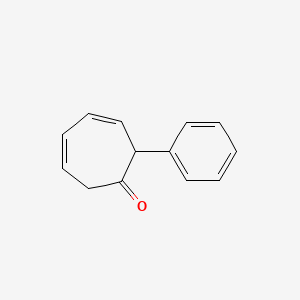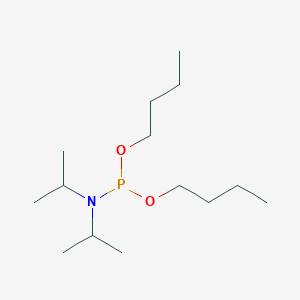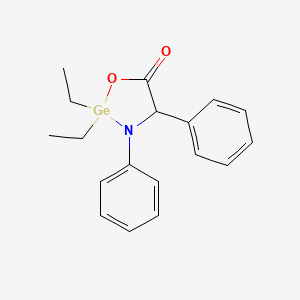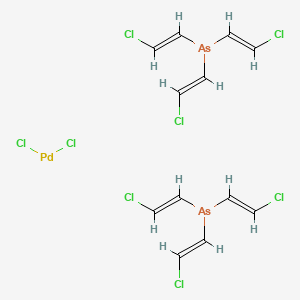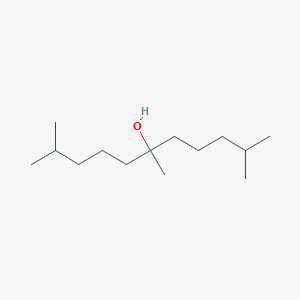![molecular formula C18H30N2O2 B14501536 N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea CAS No. 64462-72-2](/img/structure/B14501536.png)
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
科学研究应用
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used in the stabilization of plastics and other materials to enhance their longevity and performance.
作用机制
The antioxidant properties of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
相似化合物的比较
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in various industrial applications.
Uniqueness
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is unique due to its specific urea linkage, which provides additional stability and versatility in various applications compared to other phenolic antioxidants. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic chemistry and industrial processes.
属性
CAS 编号 |
64462-72-2 |
|---|---|
分子式 |
C18H30N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propylurea |
InChI |
InChI=1S/C18H30N2O2/c1-17(2,3)13-10-12(8-7-9-20-16(19)22)11-14(15(13)21)18(4,5)6/h10-11,21H,7-9H2,1-6H3,(H3,19,20,22) |
InChI 键 |
CZSPHZOGBBWYFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




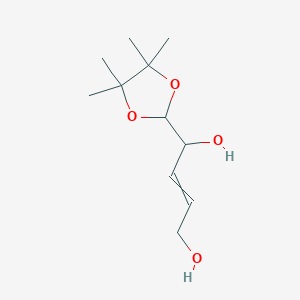


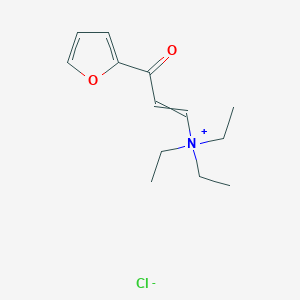
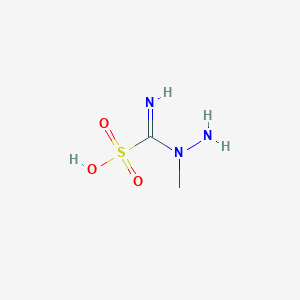
![Ethyl [chloro(difluorophosphoryl)methyl]carbamate](/img/structure/B14501501.png)
![4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol](/img/structure/B14501504.png)
